Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Overview
Description
Methyl exo-3-azabicyclo[310]hexane-6-carboxylate hydrochloride is an organic compound with the molecular formula C7H12ClNO2 It is a bicyclic structure containing a nitrogen atom, making it a significant scaffold in pharmaceutical chemistry
Mechanism of Action
Target of Action
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Mode of Action
The compound interacts with its targets, the protease enzymes of the hepatitis C virus and SARS-CoV-2, by binding to their active sites and inhibiting their function . This prevents the viruses from replicating within the host cells, thereby limiting the spread of the infection .
Biochemical Pathways
The compound affects the biochemical pathways of viral replication. By inhibiting the protease enzymes, it disrupts the life cycle of the viruses, preventing them from producing new virions . This has downstream effects on the viral load within the host, leading to a reduction in the severity of the infection .
Result of Action
The result of the compound’s action is a reduction in the viral load within the host. By inhibiting the protease enzymes necessary for viral replication, it limits the spread of the virus and helps to control the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This reaction can be conducted under low catalyst loadings (0.005 mol %) and results in high diastereoselectivity without the need for chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the dirhodium(II)-catalyzed cyclopropanation reaction suggests that it can be adapted for large-scale synthesis, providing a practical route for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Cyclopropanation: The formation of the bicyclic structure through the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.
Hydrolysis: Conversion of the ester group to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Dirhodium(II) catalysts: Used in the cyclopropanation reaction.
Ethyl diazoacetate: A key reagent in the formation of the bicyclic structure.
Acidic or basic conditions: Employed in hydrolysis reactions.
Major Products
The primary product of these reactions is the desired bicyclic compound, this compound .
Scientific Research Applications
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride has several scientific research applications:
Pharmaceutical Chemistry: Used as a scaffold in the development of new drugs due to its unique structure.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound used in antiviral medications.
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid: A related compound with similar structural features.
Uniqueness
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is unique due to its high diastereoselectivity and the efficiency of its synthesis using dirhodium(II) catalysts . This makes it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINRNZAMIJPDPU-FTEHNKOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212063-26-7 |
Source
|
Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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